molecular formula C14H24N2O3 B1379283 tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1061731-86-9

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1379283
CAS No.: 1061731-86-9
M. Wt: 268.35 g/mol
InChI Key: NICATZPYVMNDQX-UHFFFAOYSA-N
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Description

“tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 g/mol . The compound is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) . The canonical SMILES structure is CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

CCR8 Antagonists

The compound has been associated with 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives and salts, functioning as CCR8 antagonists. These antagonists are significant in treating chemokine-mediated diseases, notably respiratory ailments like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Selective and Orally Bioavailable CCR5 Antagonists

Innovations in the cyclic carbamate structures of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template have led to the discovery of potent CCR5 antagonists. These substances exhibit substantial antiviral potency and selectivity, along with a promising pharmacokinetic profile, making them potential therapeutic agents (Yang et al., 2009).

Privileged Heterocycles

1,9-diazaspiro[5.5]undecane-containing compounds, a category that includes tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, have demonstrated a wide array of biological activities. They hold potential for the treatment of various disorders, ranging from obesity and pain to multiple immune, cell signaling, cardiovascular, and psychotic conditions (Blanco‐Ania et al., 2017).

Synthesis and Characterization

The compound has been involved in synthetic pathways, leading to the creation of novel structures and derivatives, like 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones. These structures have been thoroughly analyzed and characterized, adding to the compound's versatility in research applications (Ahmed et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . It has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330 .

Properties

IUPAC Name

tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICATZPYVMNDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

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